4-[(2,4-Dinitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one
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Overview
Description
4-[(2,4-Dinitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dinitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one typically involves the reaction of 2,4-dinitrophenylhydrazine with appropriate aldehydes or ketones to form the corresponding hydrazone. This intermediate is then subjected to cyclization reactions to form the oxazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The industrial process also emphasizes safety measures due to the potentially explosive nature of dinitrophenyl compounds .
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dinitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenyl and oxazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-derivatives, while reduction can produce amino-derivatives. Substitution reactions can introduce various functional groups into the phenyl or oxazole rings .
Scientific Research Applications
4-[(2,4-Dinitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for identifying carbonyl compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dinitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with various molecular targets and pathways. The compound’s dinitrophenyl group can participate in redox reactions, while the oxazole ring can interact with biological macromolecules. These interactions can lead to the modulation of enzymatic activities and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in similar analytical applications for identifying carbonyl compounds.
2,4-Dinitrophenol: Known for its use in industrial applications and as a weight loss agent (though banned due to toxicity).
Uniqueness
4-[(2,4-Dinitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one is unique due to its combined structural features of the dinitrophenyl group and the oxazole ring.
Properties
CAS No. |
62173-02-8 |
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Molecular Formula |
C16H9N3O6 |
Molecular Weight |
339.26 g/mol |
IUPAC Name |
4-[(2,4-dinitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9N3O6/c20-16-13(17-15(25-16)10-4-2-1-3-5-10)8-11-6-7-12(18(21)22)9-14(11)19(23)24/h1-9H |
InChI Key |
GLJLQUHGHPRTCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O2 |
Origin of Product |
United States |
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